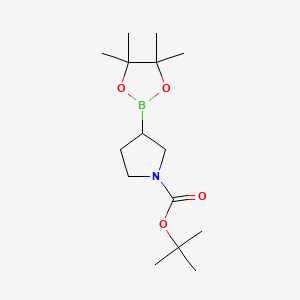![molecular formula C13H17N B572819 1-Benzyl-1-azaspiro[3.3]heptane CAS No. 1223573-40-7](/img/structure/B572819.png)
1-Benzyl-1-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its bioisosteric properties, particularly in mimicking piperidine, a common heterocycle in medicinal chemistry . The structure of this compound consists of a spirocyclic framework where a benzyl group is attached to the nitrogen atom, providing distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate reacts with chlorosulfonyl isocyanate in a thermal [2+2] cycloaddition to form a spirocyclic β-lactam.
Reduction: The β-lactam is then reduced using alane (AlH3) to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis involves similar steps as the laboratory methods, with optimizations for larger scale reactions. The use of alane for reduction is particularly noted for its efficiency in producing high yields .
Análisis De Reacciones Químicas
1-Benzyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions, particularly using alane, are crucial in its synthesis.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Alane (AlH3) is the preferred reducing agent for the β-lactam ring.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products:
N-Oxides: Formed through oxidation.
Substituted Derivatives: Various substituted analogues can be synthesized by modifying the benzyl group
Aplicaciones Científicas De Investigación
1-Benzyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for piperidine, making it valuable in drug design and development. .
Chemical Biology: The compound is used to study the structure-activity relationship of spirocyclic compounds and their interactions with biological targets.
Industrial Chemistry: Its unique structure makes it a candidate for developing new materials and catalysts.
Mecanismo De Acción
1-Benzyl-1-azaspiro[3.3]heptane is compared with other spirocyclic compounds such as:
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine, but with different substitution patterns and properties
Spirocyclic Piperidine Analogues: These compounds share similar bioisosteric properties but differ in their chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties .
Comparación Con Compuestos Similares
- 2-Azaspiro[3.3]heptane
- Spirocyclic Piperidine Analogues
- Other Substituted Azaspiro Compounds
This detailed overview provides a comprehensive understanding of 1-Benzyl-1-azaspiro[3.3]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds.
Propiedades
IUPAC Name |
1-benzyl-1-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-9-13(14)7-4-8-13/h1-3,5-6H,4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJJZAQACKMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719153 |
Source


|
| Record name | 1-Benzyl-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-40-7 |
Source


|
| Record name | 1-(Phenylmethyl)-1-azaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)





![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)



